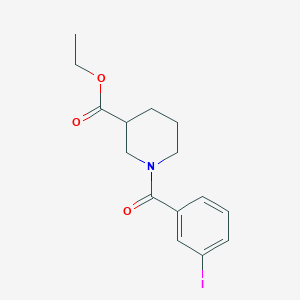

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate is a compound that can be associated with the synthesis of pharmacologically interesting piperidine derivatives. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar piperidine derivatives have been reported. These compounds are of interest due to their potential applications in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from various piperidine precursors. For instance, the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate involves reduction, p-fluorobenzoylation, transformation into tosylates, and nucleophilic substitution reactions . Similarly, the synthesis of other piperidine derivatives, such as ethyl 4-methyl-2-piperidinecarboxylate, is achieved through catalytic hydrogenation debenzylation using a palladium catalyst . These methods could potentially be adapted for the synthesis of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate by incorporating appropriate iodobenzoyl groups in the reaction scheme.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS. For example, the crystal structure of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate was determined using NMR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction . These techniques could be employed to elucidate the molecular structure of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate, ensuring the correct placement of the iodobenzoyl group and the overall geometry of the molecule.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reactivity of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide with different reagents leads to a variety of products, including amides, acid hydrazides, and hydroxamic acids . Similarly, the reactivity of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate could be explored to synthesize novel compounds by reacting with suitable nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The thermal and fluorescence properties of synthesized compounds are often studied to assess their suitability for various applications . For Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate, similar analyses would be necessary to determine its physical properties and chemical stability, which could influence its use in pharmaceuticals or material science.

Scientific Research Applications

Anticancer Potential : Some derivatives, specifically piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, have been evaluated for their potential as anticancer agents. These compounds showed promising activity, with certain derivatives exhibiting strong anticancer properties (Rehman et al., 2018).

Antimicrobial Activity : Piperidine substituted benzothiazole derivatives, synthesized using similar ethyl piperidine carboxylate structures, have demonstrated significant antibacterial and antifungal activities. This highlights the potential of these compounds in the development of new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Chemical Synthesis and Analysis : Various studies have focused on the synthesis and structural analysis of compounds involving ethyl piperidine carboxylate structures. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in different fields (Takahashi, Hashimoto, & Kanō, 1973).

Photophysical Investigation : Ethyl piperidine carboxylate derivatives have been studied for their photophysical properties. These investigations are important for understanding the optical properties of these compounds, which can be relevant in fields like material science (Alsharif, Mukhtar, Asiri, & Khan, 2018).

Pharmacology : In pharmacology, derivatives of ethyl piperidine carboxylate have been investigated for their potential as GPIIb/IIIa integrin antagonists, indicating their relevance in the development of therapeutics for conditions like thrombosis (Hayashi et al., 1998).

properties

IUPAC Name |

ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO3/c1-2-20-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(16)9-11/h3,5,7,9,12H,2,4,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWKESJVOWILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)

![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

methanone](/img/structure/B2531047.png)